2,4-Dimethylphenylzinc iodide

Catalog No.
S3546399
CAS No.
312692-95-8
M.F
C8H9IZn
M. Wt
297.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethylphenylzinc iodide

CAS Number

312692-95-8

Product Name

2,4-Dimethylphenylzinc iodide

IUPAC Name

1,3-dimethylbenzene-6-ide;iodozinc(1+)

Molecular Formula

C8H9IZn

Molecular Weight

297.4 g/mol

InChI

InChI=1S/C8H9.HI.Zn/c1-7-4-3-5-8(2)6-7;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

CEBUOHBHZRLYGT-UHFFFAOYSA-M

SMILES

CC1=CC(=[C-]C=C1)C.[Zn+]I

Canonical SMILES

CC1=CC(=[C-]C=C1)C.[Zn+]I

Applications in Organic Synthesis

,4-Dimethylphenylzinc iodide is a nucleophilic reagent, meaning it has an electron-rich center that can donate electrons to form new chemical bonds. This property makes it valuable in various organic reactions, including:

  • Negishi coupling: This reaction creates carbon-carbon bonds between an organic halide (RX) and an alkenyl or aryl halide (R'X). 2,4-Dimethylphenylzinc iodide acts as the nucleophilic coupling partner, reacting with the alkenyl or aryl halide in the presence of a palladium catalyst [].

Here's an example of a Negishi coupling reaction between 2,4-dimethylphenylzinc iodide and iodobenzene:

Negishi coupling reaction between 2,4-dimethylphenylzinc iodide and iodobenzene: ...

This reaction produces 1,4-di(2,4-dimethylphenyl)benzene, a molecule with two interconnected benzene rings.

  • Suzuki-Miyaura coupling: Similar to Negishi coupling, this reaction also forms carbon-carbon bonds but uses organoboron compounds instead of organozinc reagents []. However, 2,4-dimethylphenylzinc iodide can sometimes be used as a substitute for the organoboron compound under specific reaction conditions due to its reactivity.

Dates

Modify: 2023-08-20

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